2-Aminothiazole-5-sulfonamide

描述

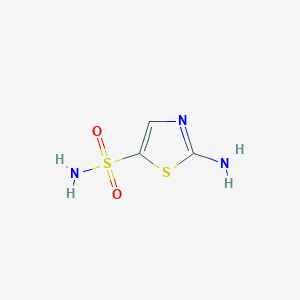

2-Aminothiazole-5-sulfonamide is a heterocyclic compound containing both sulfur and nitrogen atoms in its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the sulfonamide group enhances its potential as a pharmacophore, making it a valuable compound in drug development.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminothiazole-5-sulfonamide typically involves the reaction of 2-aminothiazole with sulfonyl chloride under basic conditions. The reaction proceeds through the nucleophilic attack of the amino group on the sulfonyl chloride, forming the sulfonamide linkage. Common reagents used in this synthesis include thiourea, alpha-halo ketones, and sulfuryl chloride .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. Techniques such as recrystallization and chromatography are used to purify the compound .

化学反应分析

Types of Reactions

2-Aminothiazole-5-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The amino group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The conditions vary depending on the desired product but typically involve controlled temperatures and pH .

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and various substituted thiazole derivatives. These products have significant applications in medicinal chemistry and other fields .

科学研究应用

Anticancer Applications

The 2-aminothiazole scaffold has emerged as a promising structure in the development of anticancer drugs. Various derivatives of 2-aminothiazole-5-sulfonamide exhibit potent inhibitory activity against multiple cancer cell lines, including breast, leukemia, lung, colon, central nervous system, melanoma, ovarian, renal, and prostate cancers.

Key Findings:

- Mechanism of Action : Compounds derived from 2-aminothiazole can inhibit several key enzymes involved in cancer progression, such as EGFR (Epidermal Growth Factor Receptor) and Akt (Protein Kinase B) .

- In Vivo Studies : Certain derivatives have shown promising results in murine models, indicating good pharmacokinetic profiles and significant antitumor activity .

- Structural Modifications : Research indicates that modifications to the 2-aminothiazole structure can enhance its anticancer efficacy and selectivity .

Antimicrobial Activity

Research has highlighted the potential of this compound derivatives as antimicrobial agents. These compounds have been evaluated against various bacterial strains and show varying degrees of effectiveness.

Key Findings:

- Broad Spectrum Activity : Some derivatives exhibit low nanomolar inhibitory concentrations against different bacterial pathogens .

- Resistance Mechanisms : The development of new antimicrobial agents is critical in addressing antibiotic resistance; thus, compounds based on 2-aminothiazole are being investigated for their ability to overcome such challenges .

Antioxidant Properties

The antioxidant capabilities of this compound derivatives have been studied extensively. These compounds can scavenge free radicals and may offer protective effects against oxidative stress-related diseases.

Key Findings:

- In Vitro Evaluation : Several derivatives demonstrated significant antioxidant activity in assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) and SOD (superoxide dismutase mimic) tests .

- Quantitative Structure-Activity Relationship (QSAR) : Studies employing QSAR modeling have identified structural features that enhance antioxidant activity, guiding the design of more effective compounds .

Carbonic Anhydrase Inhibition

Carbonic anhydrases are enzymes involved in various physiological processes, and their inhibition is a target for treating conditions such as glaucoma and cancer.

Key Findings:

- Inhibitory Potency : Derivatives of this compound have been identified as potent inhibitors of different carbonic anhydrase isoforms, with implications for therapeutic applications in metabolic disorders and tumor growth suppression .

- Clinical Relevance : The ongoing development of these inhibitors suggests potential clinical applications in managing diseases associated with carbonic anhydrase dysfunctions .

Summary Table of Biological Activities

作用机制

The mechanism of action of 2-Aminothiazole-5-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as urease and α-glucosidase, leading to its antimicrobial and antidiabetic effects. It also interacts with cellular pathways involved in inflammation and cancer, exerting its therapeutic effects .

相似化合物的比较

Similar Compounds

Similar compounds to 2-Aminothiazole-5-sulfonamide include:

- 2-Aminothiazole

- 2-Aminobenzothiazole

- 2-Aminopyrimidine

- 2-Aminopyridine

Uniqueness

What sets this compound apart is the presence of the sulfonamide group, which enhances its biological activity and pharmacophore properties. This makes it a more potent compound in drug development compared to its analogs .

生物活性

2-Aminothiazole-5-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its thiazole ring structure with an amino group and a sulfonamide moiety. The presence of these functional groups contributes to its biological activity, making it a promising candidate for various therapeutic applications.

1. Anticancer Activity

Research has demonstrated that 2-aminothiazole derivatives exhibit potent anticancer properties across multiple cancer cell lines. For instance, certain derivatives have shown nanomolar inhibitory activity against breast, leukemia, lung, colon, and prostate cancer cells. A study reported that a specific derivative achieved a tumor control value (T/C) of 40% against human rectum adenocarcinoma cells under specific treatment conditions .

| Cell Line | T/C Value (%) | Dosing Schedule |

|---|---|---|

| HCA-7 (Colonic Adenocarcinoma) | 61 | 200 mg/kg for 5 days |

| SW837 (Rectum Adenocarcinoma) | 40 | 200 mg/kg for 5 days |

| A549 (Lung Adenocarcinoma) | 38 | 100 mg/kg for 10 days |

2. Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects, particularly through the inhibition of cyclooxygenase-2 (COX-2). Several derivatives demonstrated significant reductions in prostaglandin E2 (PGE2) levels, indicating their potential as anti-inflammatory agents. For example, one derivative showed an IC50 value of 0.84 μM in COX-2 inhibition, highlighting its efficacy .

3. Antimicrobial Activity

In addition to its anticancer and anti-inflammatory properties, this compound exhibits antimicrobial activity. Studies have reported effective inhibition against various bacterial strains, with minimal inhibitory concentrations (MIC) comparable to standard antibiotics such as ciprofloxacin .

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.25 |

| Escherichia coli | 0.5 |

| Pseudomonas aeruginosa | 0.125 |

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The compound's ability to inhibit key enzymes such as acetylcholinesterase (AchE) and butyrylcholinesterase (BchE) has been linked to its potential in treating neurodegenerative diseases like Alzheimer's .

- Induction of Apoptosis : Some derivatives have been shown to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle progression .

Case Studies

Several studies have focused on the synthesis and evaluation of new derivatives based on the 2-aminothiazole scaffold:

- Synthesis and Evaluation : A recent study synthesized a series of thiazole-bearing sulfonamide analogs and evaluated their AchE inhibitory activity, revealing promising IC50 values ranging from 0.10 to 11.40 µM compared to donepezil .

- In Vivo Studies : In vivo studies demonstrated that certain derivatives not only reduced tumor growth in murine models but also exhibited favorable pharmacokinetic profiles, suggesting their potential for clinical development .

常见问题

Basic Research Questions

Q. What synthetic strategies are commonly employed for the preparation of 2-Aminothiazole-5-sulfonamide and its derivatives?

A two-step heterocyclization approach is widely used:

- Step 1 : Cyclization of acylated thiosemicarbazides with carbon disulfide to form 5-R-amino-1,3,4-thiadiazole-2-thiol intermediates.

- Step 2 : Alkylation of the intermediate with appropriate reagents to introduce sulfonamide groups. This method allows for structural diversification by varying alkylating agents (e.g., alkyl halides or sulfonyl chlorides) .

- Diazonium salt coupling (e.g., with nitrosylsulfuric acid) is another method, though yields (40–80%) may require optimization of reaction conditions (temperature, solvent) to minimize decomposition .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Structural confirmation :

- 1H NMR and IR spectroscopy for functional group identification (e.g., sulfonamide S=O stretches at ~1350–1150 cm⁻¹).

- Elemental analysis to verify stoichiometry .

- Purity assessment :

- TLC for preliminary purity checks.

- HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) for quantitative purity analysis .

Q. How can researchers ensure safe handling and storage of this compound in laboratory settings?

- Safety protocols :

- Use personal protective equipment (PPE): gloves, lab coats, and eye protection.

- Work in a fume hood to avoid inhalation of dust or vapors.

- Storage :

- Store in airtight containers at –20°C to prevent degradation.

- Avoid long-term storage; periodically verify stability via HPLC .

Advanced Research Questions

Q. What experimental designs are effective for evaluating the biological activity (e.g., antimicrobial, anticancer) of this compound derivatives?

- Antimicrobial assays :

- Broth microdilution (MIC determination) against bacterial (e.g., E. coli, S. aureus) and fungal strains (e.g., C. albicans), with ciprofloxacin and fluconazole as positive controls .

- Anticancer screening :

- MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to assess IC₅₀ values. Include molecular docking studies (e.g., AutoDock Vina) to predict binding affinity to target proteins (e.g., EGFR, tubulin) .

Q. How can structure-activity relationship (SAR) studies be systematically conducted for sulfonamide-containing thiazole derivatives?

- Variable substituent analysis :

- Synthesize derivatives with substituents at the 4- and 5-positions of the thiazole ring (e.g., nitro, trifluoromethyl, aryl groups).

- Compare bioactivity data to identify trends (e.g., electron-withdrawing groups enhancing antimicrobial potency) .

- Computational modeling :

- Use DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with activity .

Q. What strategies address low yields or side reactions during the synthesis of this compound derivatives?

- Optimization approaches :

- Adjust reaction stoichiometry (e.g., excess carbon disulfide in cyclization steps).

- Use aprotic solvents (e.g., DMF) to stabilize intermediates.

- Monitor reaction progress via TLC to terminate reactions before byproduct formation .

Q. How should researchers resolve contradictions in reported biological activity data across studies?

- Data reconciliation steps :

属性

IUPAC Name |

2-amino-1,3-thiazole-5-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3O2S2/c4-3-6-1-2(9-3)10(5,7)8/h1H,(H2,4,6)(H2,5,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGYHEIFRKKUZTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)N)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40620781 | |

| Record name | 2-Amino-1,3-thiazole-5-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40620781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63735-95-5 | |

| Record name | 2-Amino-1,3-thiazole-5-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40620781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。